2-Propanol-1,1,1,3,3,3-d6

Catalog No.
S802675
CAS No.
3976-29-2
M.F
C3H8O
M. Wt
66.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol-1,1,1,3,3,3-d6

CAS Number

3976-29-2

Product Name

2-Propanol-1,1,1,3,3,3-d6

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-ol

Molecular Formula

C3H8O

Molecular Weight

66.13 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3

InChI Key

KFZMGEQAYNKOFK-WFGJKAKNSA-N

SMILES

CC(C)O

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O

2-Propanol-1,1,1,3,3,3-d6, also known as isopropanol-1,1,1,3,3,3-d6, is a deuterated isotopomer of isopropanol (2-propanol). In simpler terms, it's a molecule of isopropanol where all the hydrogen atoms on the two methyl groups (CH₃) have been replaced with deuterium (D), a heavier isotope of hydrogen with a neutron in its nucleus []. This specific deuteration pattern is indicated by the numbers after the name (1,1,1,3,3,3).

This compound finds application in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy []. Due to the different magnetic properties of hydrogen and deuterium, replacing hydrogens with deuterium can simplify NMR spectra, making it easier to identify and analyze other atoms in the molecule.


Molecular Structure Analysis

2-Propanol-1,1,1,3,3,3-d6 shares the same basic structure as isopropanol: a three-carbon chain (propane) with a hydroxyl group (OH) attached to the central carbon and two methyl groups (CD₃) on the remaining carbons []. The key difference lies in the replacement of hydrogen with deuterium in the methyl groups. This doesn't significantly alter the overall structure, but the increased mass of deuterium can affect some properties like vibrational frequencies.


Chemical Reactions Analysis

One reported method for synthesizing 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone (acetone with all hydrogens replaced by deuterium) [].

(CD₃)₂CO + H₂ → (CD₃)₂CHOH  (balanced equation)

As a research-oriented compound, specific reactions involving 2-Propanol-1,1,1,3,3,3-d6 beyond its use as a solvent or NMR reference standard might not be readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: Likely close to isopropanol's -89°C [].
  • Boiling point: Expected to be slightly higher than isopropanol's 80.4°C due to the increased mass of deuterium [].
  • Solubility: Miscible with water and most organic solvents, similar to isopropanol [].
  • Stability: Relatively stable like isopropanol, but may show slightly different reactivity due to the presence of deuterium.

2-Propanol-1,1,1,3,3,3-d6 doesn't have a specific biological mechanism of action. Its primary function in research lies in its ability to act as a solvent or reference standard in NMR spectroscopy due to the impact of deuterium on the NMR signal [].

Synthesis and Properties

Synthesis of 2-Propanol-1,1,1,3,3,3-d6 involves the reduction of per-deuterioacetone, a compound where all hydrogens are replaced with deuterium []. Studies have shown that 2-Propanol-1,1,1,3,3,3-d6 can exist in both anti and gauche conformations [].

Applications in NMR Spectroscopy

The primary application of 2-Propanol-1,1,1,3,3,3-d6 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure of molecules. Due to the presence of deuterium, which has a different magnetic spin than hydrogen, 2-Propanol-1,1,1,3,3,3-d6 acts as a solvent for NMR that produces a minimal background signal in the hydrogen (¹H) NMR spectrum. This reduces interference with the signals of interest from the target molecule being studied [].

Here are some additional benefits of using 2-Propanol-1,1,1,3,3,3-d6 in NMR:

  • Lock solvent: Due to its deuteration, 2-Propanol-1,1,1,3,3,3-d6 can be used as a deuterium lock solvent in NMR experiments. This helps maintain a stable magnetic field lock signal, which is crucial for obtaining high-quality spectra [].
  • Shift referencing: The distinct peak of the deuterated methyl groups in 2-Propanol-1,1,1,3,3,3-d6 can be used as an internal reference for chemical shift calibration in ¹H NMR experiments [].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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